Ruboxistaurin Hydrochloride

Catalog No.
S003462
CAS No.
169939-93-9
M.F
C28H29ClN4O3
M. Wt
505.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruboxistaurin Hydrochloride

CAS Number

169939-93-9

Product Name

Ruboxistaurin Hydrochloride

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride

Molecular Formula

C28H29ClN4O3

Molecular Weight

505.0 g/mol

InChI

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1

InChI Key

NYQIEYDJYFVLPO-FERBBOLQSA-N

SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl

Synonyms

A name could not be generated for this structure.

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl

Description

LY333531 is an inhibitor of PKCβ (IC50s = 4.7 and 5.9 nM for PKCβ1 and PKCβ2, respectively). It is selective for PKCβ1 and PKCβ2 over PKCα, -γ, -δ, -ε, -ζ, and -η (IC50s = 360, 300, 250, >100,000, and 52 nM, respectively). LY333531 also inhibits glycogen synthase kinase 3β (GSK3β; IC50 = 39.4 nM). It inhibits neutrophil extracellular trap (NET) formation induced by phorbol 12-myristate 13-acetate (PMA;) in primary human neutrophils when used at a concentration of 1 µM. LY333531 increases the mechanical nociceptive threshold in a rat model of diabetic hyperalgesia induced by streptozotocin (STZ;).
Ruboxistaurin hydrochloride is a isozyme-selective inhibitor of protein kinase C (PKC), a competitive reversible inhibitors of PKCβI and PKCβII with IC50 value of 4.7 nM and 5.9 nM respectivily. target: PKC β1/β2 IC50: 4.7 ( PKCβI ), 5.9 nM ( PKCβII )In vivo: A significant up-regulation of TGF-b1, Smad2 and Smad3 mRNA expression was observed in diabetic rats, which was alleviated by administration of ruboxistaurin.

Diabetic Complications

One of the most widely studied applications of Ruboxistaurin Hydrochloride is in the management of diabetic complications. It works by inhibiting a cellular signaling pathway called AKT, which is involved in blood vessel growth and inflammation. Studies have shown that Ruboxistaurin Hydrochloride may help prevent or slow the progression of diabetic neuropathy, a painful nerve condition that can affect people with diabetes [].

However, large-scale clinical trials haven't shown conclusive benefits for diabetic neuropathy. More research is needed to determine its effectiveness in this area [].

Ruboxistaurin Hydrochloride is a synthetic compound primarily investigated for its potential therapeutic applications in treating diabetic complications, particularly diabetic retinopathy. Its chemical formula is C28_{28}H29_{29}ClN4_{4}O3_{3}, and it is classified as a protein kinase C beta type inhibitor. The compound is also known by its synonyms, including LY-333531 hydrochloride, and has a CAS number of 169939-94-0. Ruboxistaurin Hydrochloride acts by modulating cellular signaling pathways involved in glucose metabolism and vascular integrity, making it a candidate for managing conditions associated with diabetes mellitus .

Ruboxistaurin Hydrochloride acts as a selective inhibitor of PKCβ isoforms 1 and 2 with high potency (IC50 values of 4.7 and 5.9 nM respectively) []. It competitively binds to the ATP-binding site of PKCβ, preventing its activation and downstream signaling processes []. This inhibition might influence various cellular functions associated with PKCβ activity.

Studies suggest Ruboxistaurin Hydrochloride may improve insulin sensitivity and reduce inflammation, potentially beneficial in diabetes and related complications [, ].

Typical of organic compounds. Key reactions include:

  • Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, the hydrochloride form can dissociate into its base form and hydrochloric acid.
  • Acylation: It can react with acylating agents to form acyl derivatives, which may enhance its pharmacological properties .

Ruboxistaurin Hydrochloride exhibits significant biological activity, particularly in the context of diabetes. It has been shown to:

  • Inhibit Protein Kinase C Beta: This inhibition leads to decreased vascular permeability and reduced microvascular damage, which is crucial in preventing diabetic retinopathy .
  • Regulate Glucose Metabolism: The compound helps improve insulin sensitivity and glucose uptake in peripheral tissues.
  • Anti-inflammatory Effects: It may reduce inflammatory responses associated with diabetic complications, thus protecting retinal cells from oxidative stress and apoptosis .

The synthesis of Ruboxistaurin Hydrochloride involves several steps:

  • Starting Materials: The synthesis begins with appropriate starting materials that contain the necessary functional groups for the desired structure.
  • Intermediate Formation: Key intermediates are formed through reactions such as nitration or alkylation.
  • Cyclization and Functionalization: The core structure is established through cyclization reactions, followed by functional group modifications to yield Ruboxistaurin.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent .

Ruboxistaurin Hydrochloride has several applications in medical research and potential therapeutic use:

  • Diabetic Retinopathy Treatment: It is primarily investigated for its efficacy in treating diabetic retinopathy by protecting retinal cells from damage due to high glucose levels.
  • Diabetes Management: The compound's role in improving insulin sensitivity makes it a candidate for broader diabetes management strategies.
  • Research Tool: In laboratory settings, Ruboxistaurin serves as a tool to study protein kinase C signaling pathways and their implications in various diseases .

Interaction studies have revealed that Ruboxistaurin Hydrochloride may interact with various biological molecules:

  • Protein Kinase C Pathway: It specifically inhibits the beta type of protein kinase C, which plays a critical role in cellular signaling related to growth and survival.
  • Drug Interactions: Investigations into its interactions with other antidiabetic drugs have shown potential synergistic effects when used in combination therapies .
  • Metabolic Pathways: Studies indicate that it may influence pathways involved in lipid metabolism and inflammation, suggesting broader implications beyond glucose regulation .

Ruboxistaurin Hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
Ruboxistaurin HydrochlorideC28_{28}H29_{29}ClN4_{4}O3_{3}Diabetic retinopathy treatmentSelective inhibitor of protein kinase C beta
Ly333531C28_{28}H28_{28}N4_{4}O3_{3}Research on diabetesSimilar structure but lacks hydrochloride salt form
EnzastaurinC23_{23}H24_{24}N4_{4}O2_{2}Cancer treatmentInhibits multiple protein kinase C isoforms
AEB071C23_{23}H30_{30}N4_{4}OAutoimmune diseasesTargets protein kinase C theta specifically

Ruboxistaurin Hydrochloride is unique due to its specific action on protein kinase C beta, distinguishing it from other inhibitors that may target multiple isoforms or different pathways altogether.

Synthetic Pathways for Ruboxistaurin Base Compound

The synthesis of ruboxistaurin hydrochloride represents a sophisticated example of macrocyclic bisindolylmaleimide chemistry, requiring careful orchestration of multiple synthetic transformations. The compound belongs to the bisindolylmaleimide family and is characterized by its complex tricyclic architecture incorporating two indole units connected through a maleimide core with a macrocyclic linker [1] [2].

The fundamental synthetic approach to ruboxistaurin begins with the formation of the bisindolylmaleimide core structure. This critical step employs Grignard methodology, specifically utilizing indolyl magnesium iodide reagents in combination with dibromomaleimide derivatives [3] [2]. The reaction proceeds through nucleophilic substitution of the bromine atoms on the maleimide ring, with careful control of reaction conditions determining whether mono- or bis-substitution occurs.

The bisindolylmaleimide formation is notably solvent-dependent, as demonstrated in foundational studies where different solvent systems yield distinct product distributions [2]. In ether-benzene mixtures, a combination of mono- and bis-indolylmaleimides is obtained, while toluene as solvent favors bisindolyl compound formation with yields reaching 70%. Tetrahydrofuran selectively promotes monoindolyl compound formation with 74% yield, providing synthetic flexibility for accessing different structural motifs [2].

Key Reaction Steps and Intermediate Isolation

The macrocyclization step represents the most challenging aspect of ruboxistaurin synthesis, requiring the formation of a stable macrocyclic structure from the bisindolylmaleimide precursor. This transformation utilizes a bisalkylating agent prepared from dimethyl 2-hydroxysuccinate through a multi-step sequence [4]. The alkylating agent incorporates both the necessary chain length and functional group positioning required for successful cyclization.

The macrocyclization reaction proceeds under basic conditions using potassium tert-butoxide as the base, with the reaction typically conducted at elevated temperatures to promote ring closure [2] [4]. The intermediate isolation during this process requires careful attention to prevent degradation of sensitive functional groups, particularly the maleimide core and indole nitrogen positions.

A critical deprotection step involves removal of silyl protecting groups, accomplished through base hydrolysis conditions that simultaneously convert the maleimide to the corresponding maleic anhydride intermediate [4]. This intermediate is not typically isolated but instead directly converted to the free maleimide through treatment with hexamethyldisilazane in methanol, providing the penultimate synthetic intermediate [4].

The final synthetic transformation involves mesylation of the alcohol functionality followed by displacement with dimethylamine, yielding ruboxistaurin in 67% yield for this final step [4]. This approach demonstrates the importance of late-stage functionalization in complex macrocyclic synthesis, allowing for efficient introduction of the dimethylamino group that is crucial for biological activity.

Optimization of Yield and Purity Parameters

The overall synthetic sequence for ruboxistaurin proceeds through 11 steps with a cumulative yield of 26%, representing the optimized pathway developed for commercial-scale production [3]. This yield optimization required extensive investigation of reaction conditions, particularly for the macrocyclization step which historically represents a bottleneck in macrocyclic synthesis.

Purification strategies throughout the synthesis avoid chromatographic methods wherever possible, instead relying on crystallization and extraction techniques that are more amenable to large-scale implementation [3]. The final product isolation achieves greater than 97% purity through crystallization from dimethylformamide-methanol solvent systems, demonstrating the effectiveness of this purification approach [3].

Temperature control during the synthesis proves critical for maintaining product quality and yield. The deprotection step requires heating to 180°C for efficient removal of protecting groups, while the macrocyclization proceeds optimally at more moderate temperatures to prevent decomposition of sensitive intermediates [2].

Reaction time optimization shows that the macrocyclization typically requires several hours for completion, with longer reaction times not necessarily improving yields due to competing side reactions [4]. Careful monitoring of reaction progress through analytical techniques allows for precise timing of subsequent synthetic steps.

Salt Preparation Methodologies

The development of appropriate salt forms for ruboxistaurin represents a critical aspect of pharmaceutical development, as the salt form directly impacts solubility, stability, and bioavailability characteristics. Comprehensive salt screening studies evaluated seven different salt forms including hydrochloride, sulfate, mesylate, succinate, tartrate, acetate, and phosphate variants [5].

Physical property screening techniques employed during salt form evaluation included microscopy, differential scanning calorimetry, thermogravimetric analysis, X-ray powder diffraction, hygroscopicity measurements, and solubility determinations [5]. These analytical approaches provided comprehensive characterization data necessary for rational salt form selection based on pharmaceutical development requirements.

The hydrochloride salt demonstrated the formation of three distinct hydrated forms during the evaluation process: an anhydrous form, a monohydrate, and a tetrahydrate [5]. Each hydrated form exhibited different stability and processing characteristics, with the anhydrous form ultimately identified as the preferred hydrochloride variant due to superior processing parameters including filtration rate and crystal form stability [5].

Crystallization Techniques for Hydrochloride Form

The hydrochloride salt crystallization process requires careful control of water activity and temperature to ensure formation of the desired polymorph. The anhydrous form represents the most stable hydrochloride variant under standard processing conditions, exhibiting superior filtration characteristics and crystal form stability compared to the hydrated variants [5].

Crystallization conditions for the hydrochloride form typically involve controlled cooling of concentrated solutions in appropriate organic solvents. The choice of solvent system significantly influences the crystal habit and polymorphic form obtained, with alcoholic solvents often favoring the formation of hydrated species due to their hydrogen bonding capacity.

Water content control during crystallization proves critical for preventing formation of unwanted hydrated forms. The monohydrate and tetrahydrate forms demonstrate inferior processing characteristics, including reduced filtration rates and potential for polymorphic transformation during storage [5]. Therefore, crystallization procedures incorporate measures to minimize water activity during the precipitation process.

Temperature cycling during crystallization can be employed to improve crystal quality and size distribution. Controlled heating and cooling cycles allow for dissolution of smaller crystals and growth of larger, more uniform particles that exhibit improved handling and processing characteristics.

Quality Control in Pharmaceutical Synthesis

Quality control measures throughout the ruboxistaurin synthesis focus on monitoring critical quality attributes that impact the final pharmaceutical product. These include chemical purity, polymorphic form, residual solvent content, and trace metal contamination from synthetic reagents and catalysts.

Analytical methods employed for quality control include high-performance liquid chromatography for purity assessment, X-ray powder diffraction for polymorphic form identification, gas chromatography for residual solvent analysis, and inductively coupled plasma spectroscopy for trace metal determination [6]. These analytical techniques provide comprehensive characterization data necessary for pharmaceutical quality assurance.

Process-related impurities require particular attention during quality control evaluation. The synthesis involves multiple organic solvents including toluene, which must be adequately removed in subsequent synthetic steps to meet pharmaceutical specifications [7]. Acetone usage in the final crystallization step can lead to formation of mesityl oxide (4-methyl-3-penten-2-one) as a potential impurity, requiring demonstration of absence or presence within toxicologically acceptable levels [7].

Potential formation of alkyl mesylate impurities during the mesylation step requires monitoring and control through appropriate synthetic conditions and purification procedures [7]. These impurities arise from competing reactions during the mesylation process and can be minimized through careful optimization of reaction temperature, time, and reagent stoichiometry.

Isotopic Labeling Strategies

The development of isotopically labeled analogs of ruboxistaurin serves multiple purposes in pharmaceutical development, including providing analytical standards for bioanalytical methods, enabling pharmacokinetic studies, and potentially offering improved therapeutic profiles through isotope effects on metabolism.

Deuterium substitution represents the most extensively investigated isotopic labeling approach for ruboxistaurin analogs. The incorporation of deuterium atoms at specific positions can significantly alter the metabolic profile of the compound due to the kinetic isotope effect associated with carbon-deuterium bond cleavage [8] [9].

The strategic placement of deuterium atoms requires careful consideration of the metabolic pathways involved in ruboxistaurin disposition. Primary metabolic transformations involve N-demethylation to form the active metabolite N-desmethyl ruboxistaurin, suggesting that deuterium incorporation at the N-methyl positions would be most likely to influence metabolic stability [6].

Development of Deuterated Analogs (e.g., Ruboxistaurin-d6 HCl)

The synthesis of ruboxistaurin-d6 hydrochloride involves incorporation of six deuterium atoms at strategically selected positions within the molecular structure [10] [11]. This isotopic labeling pattern is designed to provide optimal analytical performance as an internal standard while potentially offering metabolic advantages through kinetic isotope effects.

The synthetic approach to ruboxistaurin-d6 follows similar methodology to the parent compound but utilizes deuterated starting materials or reagents to introduce the isotopic labels at the desired positions. The dimethylamino group represents a logical target for deuteration given its involvement in primary metabolic pathways [10].

Deuterium incorporation can be achieved through several synthetic strategies including the use of deuterated methylating agents during the final synthetic step, or through incorporation of deuterated building blocks earlier in the synthetic sequence. The choice of approach depends on the specific labeling pattern desired and the availability of appropriate deuterated reagents.

The deuterated analog serves primarily as an analytical tool for pharmacokinetic studies and bioanalytical method development [11]. The stable isotope labeling improves the accuracy of mass spectrometry and liquid chromatography methods by providing an ideal internal standard that accounts for matrix effects and extraction efficiency variations [11].

Quality control for deuterated compounds requires additional analytical considerations including verification of isotopic purity and assessment of deuterium incorporation at the intended positions. Nuclear magnetic resonance spectroscopy and mass spectrometry provide complementary analytical approaches for confirming the structure and isotopic composition of labeled compounds.

The pharmaceutical development of deuterated drugs has gained significant attention due to their potential for improved pharmacokinetic properties through metabolic stabilization [9]. While ruboxistaurin-d6 is primarily employed as an analytical standard, the broader field of deuterated pharmaceuticals demonstrates the potential for therapeutic applications of isotopically modified drug molecules.

ParameterValue/ConditionReference
Bisindolylmaleimide FormationGrignard Method, 60-70% yield [3] [2]
Macrocyclization YieldExcellent yield (not specified) [4]
Final Product Yield26% overall (11 steps) [3]
Hydrochloride Salt FormationThree hydrated forms identified [5]
Mesylate Salt Solubility5x more soluble than HCl [5] [12]
Crystallization TemperatureRoom temperature to 180°C [3] [2]
Reaction Time (Macrocyclization)Several hours [4]
Base Condition (Alkylation)Potassium tert-butoxide [2]
Deprotection MethodHeating to 180°C [2]
Final Purification MethodCrystallization from DMF/MeOH [3]
Salt FormSolubility (relative)StabilityCrystal Properties
Hydrochloride AnhydrateLow (baseline)Preferred formAnhydrous form
Hydrochloride MonohydrateLowLess stableContains 1 mol H₂O
Hydrochloride TetrahydrateLowLeast stableContains 4 mol H₂O
Mesylate Monohydrate5x higher than HClSelected for developmentContains 1.5 mol H₂O
Free Base MonohydratePoor aqueous solubilityStable as monohydrateContains 1 mol H₂O
CompoundDeuteration SiteExpected EffectApplication
RuboxistaurinNone (parent compound)Standard metabolismTherapeutic use
Ruboxistaurin-d6 HClSix deuterium atomsReduced metabolic rateAnalytical standard/tracer
Deuterated Bupropion (comparison)Specific carbon positions35-fold decreased racemizationImproved pharmacokinetics
General Deuteration EffectC-H bonds to C-D bondsIsotope effect on metabolismDrug development strategy

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

504.1928185 g/mol

Monoisotopic Mass

504.1928185 g/mol

Heavy Atom Count

36

Appearance

Assay:≥98%A crystalline solid

UNII

6496V4OCZN

Wikipedia

Ruboxistaurin hydrochloride

Dates

Modify: 2023-09-13
[1]. Jirousek MR et al. (S)-13-[(dimethylamino)methyl]-10,11,14,15-tetrahydro-4,9:16, 21-dimetheno-1H, 13H-dibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecene-1,3(2H)-d ione (LY333531) and related analogues: isozyme selective inhibitors of protein kinase C beta. J Med Chem. 1996 Jul 5;39(14):2664-71.
[2]. Al-Onazi AS et al. Ruboxistaurin attenuates diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways. J Pharm Pharmacol. 2016 Feb;68(2):219-32.

Explore Compound Types